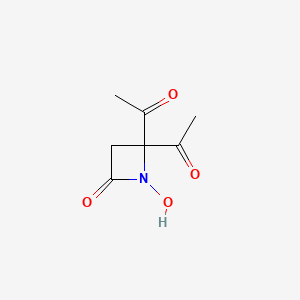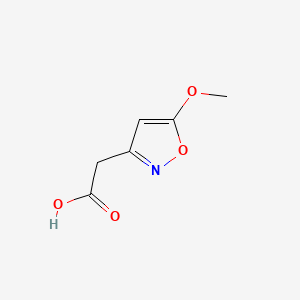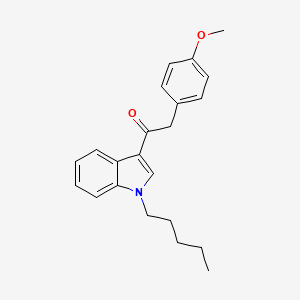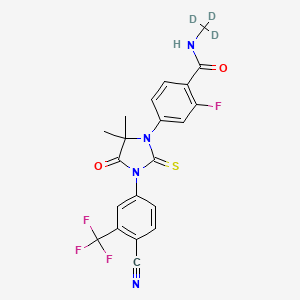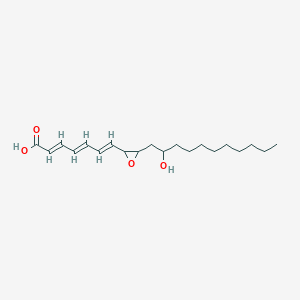
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3” is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins .
Molecular Structure Analysis
The empirical formula of this compound is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI are also provided .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 154-155°C . It should be stored at -20°C .Applications De Recherche Scientifique
Glycosylation Studies
This compound is utilized in glycosylation reactions to study the synthesis of glycosides and ortho esters . The reactions involve the derivative of 2β,3β-epoxyneuraminic acid with primary or secondary alcohols, providing insights into the mechanisms of glycosidic bond formation.
Physiological Role Elucidation
Research has focused on the physiological roles of N-acetylneuraminic acid derivatives, including their presence as terminal sugars in cell surface glycans and their involvement in numerous physiological functions . This compound aids in understanding these roles due to its structural similarity.
Biomedical Applications
N-Acetylneuraminic Acid Methyl Ester derivatives are significant in biomedicine for the targeted management of ailments such as cancer and viral infections . Their role in the development of therapeutic agents is a key area of application.
Glycoprotein Research
As an acetylated neuraminic acid derivative, it often appears as the terminal sugar of glycoproteins . This makes it a valuable tool for studying the structure and function of glycoproteins in various biological processes.
Metabolic Engineering
The compound is also pivotal in metabolic engineering strategies aimed at large-scale synthesis of N-acetylneuraminic acid. It serves as a model compound for developing biosynthesis pathways .
Enzyme-Catalyzed Synthesis
It is used in enzyme-catalyzed preparations, where its reactivity can help in understanding and improving enzyme specificity and efficiency in synthesizing sialic acid derivatives .
Whole-Cell Biocatalysis
In whole-cell biocatalysis, this compound can be used to study the conversion of precursors to desired products within a living cell, which is crucial for industrial-scale production .
Safety Evaluation and Regulatory Status
The safety evaluation and regulatory status of compounds like N-Acetylneuraminic Acid Methyl Ester derivatives are critical for their application in food, cosmetics, and pharmaceuticals. Research in this field ensures the safe and approved use of these compounds .
Mécanisme D'action
Target of Action
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a derivative of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid . Sialic acids are often present as the terminal sugar of glycoproteins . Therefore, the primary targets of this compound are likely to be these glycoproteins.
Biochemical Pathways
Since it is a derivative of neu5ac, it may be involved in the sialylation process, which is crucial for many biological functions such as cell-cell interaction, immune response, and pathogen recognition .
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This could potentially affect its bioavailability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves the protection of the hydroxyl groups of N-Acetylneuraminic Acid, followed by the esterification of the carboxylic acid group with methanol and acetylation of the remaining hydroxyl groups with acetic anhydride. The final step involves the deprotection of the protected hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "N-Acetylneuraminic Acid", "Methanol", "Acetic Anhydride", "Acetic Acid", "Pyridine", "Dimethylformamide", "Triethylamine", "Dichloromethane", "Sodium Bicarbonate", "Sodium Sulfate" ], "Reaction": [ "Protection of the hydroxyl groups with acetyl chloride in the presence of pyridine and dimethylformamide", "Esterification of the carboxylic acid group with methanol in the presence of triethylamine and dichloromethane", "Acetylation of the remaining hydroxyl groups with acetic anhydride in the presence of pyridine", "Deprotection of the protected hydroxyl groups with sodium bicarbonate in methanol", "Purification of the final product using sodium sulfate and chromatography" ] } | |
Numéro CAS |
950508-99-3 |
Nom du produit |
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 |
Formule moléculaire |
C22H31NO14 |
Poids moléculaire |
536.501 |
Nom IUPAC |
methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |
Clé InChI |
MFDZYSKLMAXHOV-UCWJTYEISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Synonymes |
5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)
